molecular formula C16H22ClNO B14682368 Benzenebutanamide, 3-chloro-4-cyclohexyl- CAS No. 32808-72-3

Benzenebutanamide, 3-chloro-4-cyclohexyl-

Cat. No.: B14682368
CAS No.: 32808-72-3
M. Wt: 279.80 g/mol
InChI Key: MPBAYDNZKMBCEF-UHFFFAOYSA-N
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Description

Benzenebutanamide, 3-chloro-4-cyclohexyl- is an organic compound that belongs to the class of amides. This compound features a benzene ring, a butanamide chain, a chlorine atom, and a cyclohexyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanamide, 3-chloro-4-cyclohexyl- typically involves the following steps:

    Formation of the Benzene Ring: The benzene ring is synthesized through a series of reactions starting from simpler aromatic compounds.

    Introduction of the Butanamide Chain: The butanamide chain is introduced through an amide formation reaction, often involving the reaction of a carboxylic acid derivative with an amine.

    Chlorination: The chlorine atom is introduced via a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus trichloride.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of Benzenebutanamide, 3-chloro-4-cyclohexyl- is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamide, 3-chloro-4-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxyl derivatives, amines.

Scientific Research Applications

Benzenebutanamide, 3-chloro-4-cyclohexyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanamide, 3-chloro-4-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenebutanamide, 3-chloro-4-cyclohexyl- can be compared with other similar compounds, such as:

    Benzenebutanamide: Lacks the chlorine and cyclohexyl groups, resulting in different chemical properties and reactivity.

    3-Chlorobenzamide: Contains a chlorine atom but lacks the butanamide and cyclohexyl groups.

    Cyclohexylbenzamide: Contains a cyclohexyl group but lacks the chlorine and butanamide groups.

The presence of the chlorine and cyclohexyl groups in Benzenebutanamide, 3-chloro-4-cyclohexyl- imparts unique chemical properties, making it distinct from these similar compounds.

Properties

CAS No.

32808-72-3

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

4-(3-chloro-4-cyclohexylphenyl)butanamide

InChI

InChI=1S/C16H22ClNO/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H2,18,19)

InChI Key

MPBAYDNZKMBCEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N)Cl

Origin of Product

United States

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